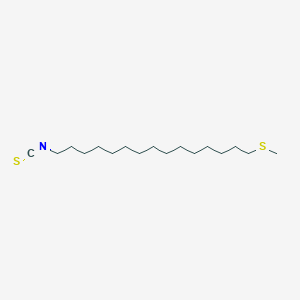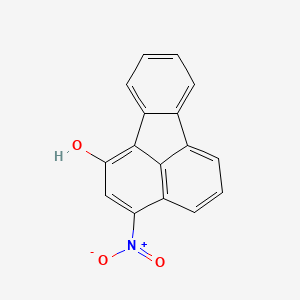
1,4,7-Trithia-10-azacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trithia-10-azacyclododecane: is a macrocyclic compound featuring a twelve-membered ring with three sulfur atoms and one nitrogen atom. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Trithia-10-azacyclododecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,4,7-trithiaheptane with aziridine under controlled conditions to form the desired macrocycle .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Trithia-10-azacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
1,4,7-Trithia-10-azacyclododecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,7-Trithia-10-azacyclododecane exerts its effects primarily involves its ability to coordinate with metal ions. The sulfur and nitrogen atoms in the macrocycle provide multiple binding sites, allowing for the formation of stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane:
1,4,7,10-Tetrathiacyclododecane: This compound contains four sulfur atoms and is known for its ability to form strong complexes with soft metal ions.
Uniqueness: 1,4,7-Trithia-10-azacyclododecane is unique due to its mixed donor set of sulfur and nitrogen atoms, which provides a versatile coordination environment. This allows it to form stable complexes with a wide range of metal ions, making it a valuable ligand in various applications .
Properties
CAS No. |
122011-96-5 |
|---|---|
Molecular Formula |
C8H17NS3 |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1,4,7-trithia-10-azacyclododecane |
InChI |
InChI=1S/C8H17NS3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2 |
InChI Key |
PQKVTLPUUMJPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCCSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
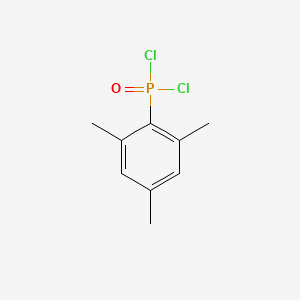
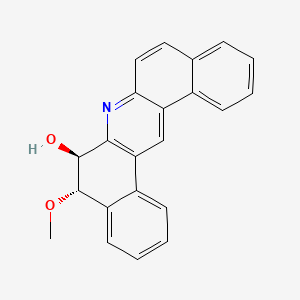
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
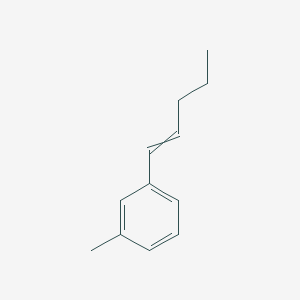
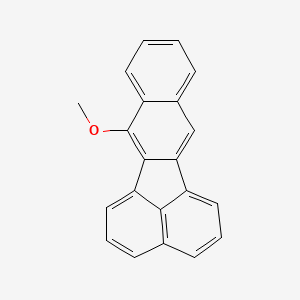
![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
